molecular formula C5H10N4O B11784379 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine

Katalognummer: B11784379
Molekulargewicht: 142.16 g/mol
InChI-Schlüssel: UTOVKPWJJLCANE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine is a heterocyclic organic compound with the molecular formula C5H10N4O and a molecular weight of 142.16 g/mol . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-1,2-dihydropyrimidine-4,5-diamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including antiviral and anticancer agents.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical intermediates and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-Methoxy-1,2-dihydropyrimidine-4,5-diamine involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic attack, leading to the formation of adducts and subsequent ring-opening and ring-closing reactions . These interactions can modulate various biological processes, making the compound valuable for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C5H10N4O

Molekulargewicht

142.16 g/mol

IUPAC-Name

2-methoxy-1,2-dihydropyrimidine-4,5-diamine

InChI

InChI=1S/C5H10N4O/c1-10-5-8-2-3(6)4(7)9-5/h2,5,8H,6H2,1H3,(H2,7,9)

InChI-Schlüssel

UTOVKPWJJLCANE-UHFFFAOYSA-N

Kanonische SMILES

COC1NC=C(C(=N1)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.